2-formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide
Overview
Description
2-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide is a chemical compound with the molecular formula C6H9N3O3S. It is known for its unique structure, which includes an imidazole ring, a formyl group, and a sulfonamide group. This compound is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide can be achieved through several methods. One common approach involves the N-formylation of N,N-dimethyl-1H-imidazole-1-sulfonamide using formylating agents such as formic acid or formic anhydride under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and reduce production time. This method involves the use of microwave irradiation to accelerate the N-formylation reaction, resulting in higher yields and reduced energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-carboxy-N,N-dimethyl-1H-imidazole-1-sulfonamide.
Reduction: 2-hydroxymethyl-N,N-dimethyl-1H-imidazole-1-sulfonamide.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 2-formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The sulfonamide group can interact with biological receptors, affecting cellular signaling pathways and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide: Similar structure but with the formyl group at a different position.
N,N-Dimethyl-1H-imidazole-1-sulfonamide: Lacks the formyl group, resulting in different reactivity and biological activity.
2-Phenylimidazole: Contains a phenyl group instead of a formyl group, leading to different chemical properties and applications
Uniqueness
2-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide is unique due to its combination of a formyl group and a sulfonamide group on an imidazole ring. This unique structure imparts specific reactivity and potential biological activities that are not observed in similar compounds.
Properties
IUPAC Name |
2-formyl-N,N-dimethylimidazole-1-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3S/c1-8(2)13(11,12)9-4-3-7-6(9)5-10/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGFMIGUZDDCBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1C=CN=C1C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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